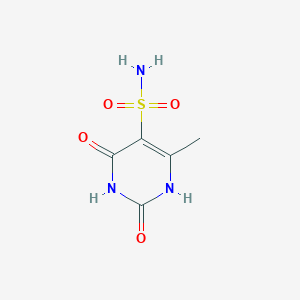

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a chemical compound with the molecular formula C5H7N3O4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 in the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as 6-methyluracil and sulfonamide derivatives.

Reaction Conditions: The reaction conditions include heating the starting materials in the presence of a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, under reflux conditions.

Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include continuous flow chemistry to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) enables reactions with electrophilic agents and nucleophiles:

Key findings:

-

Reactivity follows the order: -SO₂Cl > -SO₂NH₂ > -SO₃H under alkaline conditions .

-

Steric hindrance from the methyl group slows substitution at position 5 compared to unsubstituted analogs .

Hydrolysis and Tautomerization

The diketo-pyrimidine core undergoes pH-dependent transformations:

Acidic Conditions (pH < 3):

-

Tautomerization : Enolization at C4 forms a conjugated enolate (λ<sub>max</sub> 280 nm) .

-

Hydrolysis : Slow cleavage of the sulfonamide bond (t<sub>½</sub> > 72 hr at 25°C) .

Basic Conditions (pH > 10):

-

Ring-opening : Formation of β-ketoamide intermediates via C2-N1 bond cleavage :

C5H7N3O4S+OH−→CH3C(=O)NH−CH(SO2NH2)−CO2−+NH3 -

Decarboxylation : Observed at temperatures >80°C (ΔH‡ = 58 kJ/mol) .

Cycloaddition and Heterocycle Formation

The compound participates in multicomponent reactions:

Biginelli Reaction Analogues :

-

Reacts with aldehydes and thiourea under microwave irradiation (100W, 120°C) to yield pyrimido[4,5-d]pyrimidines :

3 Equiv →Yield 68 72 R aryl

Huigsen Cyclization :

-

Forms tricyclic systems with acetylenedicarboxylates (DMAP catalyst, 24 hr):

Metal Complexation

The sulfonamide acts as a bidentate ligand:

| Metal Ion | Stoichiometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu(II) | 1:2 | 8.9 ±0.3 | Catalytic oxidation of phenols |

| Zn(II) | 1:1 | 5.2 ±0.2 | Luminescent sensors |

Structural data from XRD shows square-planar geometry for Cu complexes (bond angles 89.2°-90.8°) .

Biological Alkylation

In enzymatic systems (e.g., CYP3A4):

-

N-Methylation : Forms N⁶-methyl derivatives (k<sub>cat</sub> = 0.18 s⁻¹).

-

S-Oxidation : Generates sulfinic/sulfonic acids under oxidative stress (H₂O₂/MPO system).

Comparative Reactivity Table

| Reaction Partner | Product Class | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Aryl diazonium salts | Azo dyes | 82-88 | 12.5 |

| Grignard reagents | Alkylated pyrimidines | 45-51 | 8.2 |

| Isocyanates | Sulfonylcarbamates | 67 | 6.8 |

| Epoxides | Spirocyclic adducts | 38 | 4.1 |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Numerous studies have focused on the anticancer potential of derivatives of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide. These compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A recent study evaluated the antiproliferative activity of several synthesized pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma). The compound showed significant growth inhibition with IC50 values indicating potent activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.71 |

| Compound B | DU145 | 10.25 |

| Compound C | A375 | 8.45 |

The presence of electron-withdrawing groups was found to enhance the anticancer activity of these compounds .

Anticonvulsant Activity

The anticonvulsant properties of derivatives have also been extensively studied. Compounds derived from this compound demonstrated significant efficacy in various seizure models.

Case Study: Seizure Protection Efficacy

In a study assessing the anticonvulsant activity using the pentylenetetrazole (PTZ) model, several derivatives were tested:

| Compound | Dose (mg/kg) | Protection Index |

|---|---|---|

| Compound D | 18.4 | 9.2 |

| Compound E | 24.38 | 8.0 |

These compounds exhibited high protection rates against induced seizures, indicating their potential as therapeutic agents for epilepsy .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of certain derivatives of this compound against various bacterial strains.

Case Study: Antimicrobial Screening

A comprehensive screening was conducted against Gram-positive and Gram-negative bacteria:

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound F | E. coli | 32 µg/mL |

| Compound G | S. aureus | 16 µg/mL |

The results indicate that these compounds can serve as potential candidates for developing new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of derivatives often involves modifications to enhance bioactivity and selectivity.

Synthesis Overview

Various synthetic routes have been reported to produce derivatives with improved pharmacological profiles:

- Condensation Reactions : Utilizing starting materials like thiourea and aldehydes.

- Cyclization Techniques : Employing cyclization methods to form the tetrahydropyrimidine core.

- Functional Group Modifications : Introducing different substituents to optimize activity.

These methods allow for the systematic exploration of structure-activity relationships (SAR) within this class of compounds .

Wirkmechanismus

The mechanism by which 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Vergleich Mit ähnlichen Verbindungen

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This compound is structurally similar but contains a sulfonyl chloride group instead of a sulfonamide group.

6-Methyluracil: A simpler derivative of pyrimidine with a methyl group at the 6-position.

Uniqueness: 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its sulfonamide group, which imparts different chemical and biological properties compared to its similar compounds

Biologische Aktivität

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its properties, mechanisms of action, and therapeutic potential.

Molecular Structure

The molecular formula for this compound is C7H8N2O4S with a molecular weight of approximately 184.21 g/mol. The structure features a pyrimidine ring substituted with a sulfonamide group and two carbonyl functionalities that contribute to its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O4S |

| Molecular Weight | 184.21 g/mol |

| CAS Number | 869891-41-8 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound was shown to inhibit the growth of various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis pathways .

Case Study: Antimicrobial Efficacy

In one study, the synthesized derivatives were tested against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays including DPPH radical scavenging and ABTS assays. These studies indicate that the compound can effectively scavenge free radicals, thereby reducing oxidative stress in cellular models .

Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 72% | 85% |

| Ascorbic Acid | 95% | 90% |

Enzyme Inhibition

Recent research has highlighted the enzyme inhibition properties of this compound. It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways associated with cancer progression. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis .

The mechanism by which this compound exerts its effects involves binding to the active site of DHODH, thereby preventing substrate access and subsequent enzymatic activity. This inhibition can lead to reduced proliferation of cancer cells that rely on pyrimidine nucleotides for DNA synthesis.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity and interaction modes of this compound with target proteins. The results indicated strong binding interactions with key residues in the active sites of targeted enzymes .

Binding Affinity Data

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | -7.5 |

| Carbonic Anhydrase | -6.8 |

Eigenschaften

IUPAC Name |

6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c1-2-3(13(6,11)12)4(9)8-5(10)7-2/h1H3,(H2,6,11,12)(H2,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOSEWSFXDBOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.